

# Application Notes and Protocols for 2,3,5-Tribromopyridine in Agrochemical Synthesis

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## Compound of Interest

Compound Name: 2,3,5-Tribromopyridine

Cat. No.: B189629

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## Introduction

**2,3,5-Tribromopyridine** is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1] The strategic placement of three bromine atoms on the pyridine ring offers multiple reactive sites for functionalization, enabling the creation of a diverse range of molecular architectures with potential herbicidal, insecticidal, and fungicidal properties. The bromine atoms can be selectively displaced or utilized in various cross-coupling reactions to introduce different pharmacophores and modulate the biological activity of the target compounds. While **2,3,5-tribromopyridine** is recognized as a valuable intermediate, its chlorinated analog, 2,3,5-trichloropyridine, and its derivatives are more extensively documented in the synthesis of commercial agrochemicals.[2][3] This document will detail the potential applications and synthetic protocols for **2,3,5-tribromopyridine**, drawing parallels from the well-established chemistry of its chlorinated counterparts.

## Key Synthetic Transformations

The reactivity of the bromine atoms in **2,3,5-tribromopyridine** allows for several key synthetic transformations that are fundamental in the construction of agrochemical active ingredients. These include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

## Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyridine nitrogen and the three bromine atoms facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The bromine at the 2-position is particularly susceptible to displacement by nucleophiles. A key transformation in this category is the hydrolysis to form a pyridinol, a common precursor for further derivatization.

## Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. **2,3,5-Tribromopyridine** can readily participate in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.

- Suzuki Coupling: This reaction introduces aryl or vinyl groups by coupling with boronic acids.
- Sonogashira Coupling: This reaction forms a carbon-carbon bond with a terminal alkyne.
- Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond with an amine.

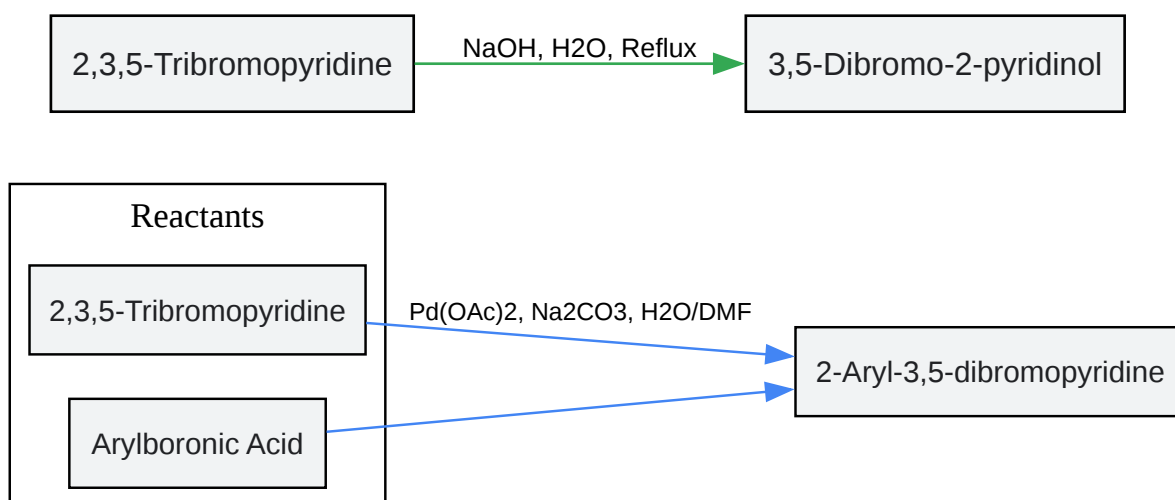
## Experimental Protocols

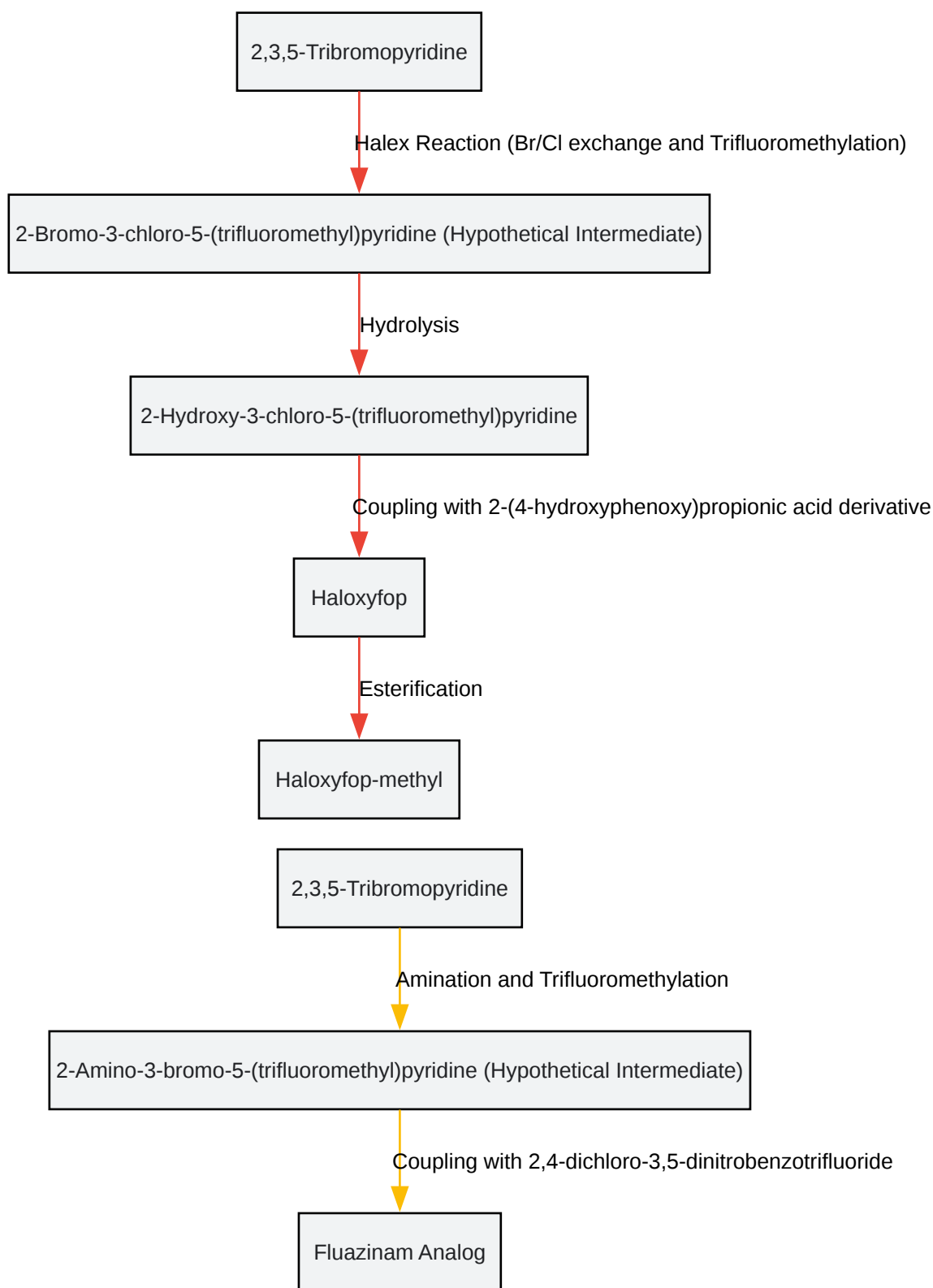
The following protocols are based on established procedures for analogous chlorinated pyridines and are expected to be adaptable for **2,3,5-tribromopyridine** with minor modifications.

### Protocol 1: Synthesis of 3,5-Dibromo-2-pyridinol via Hydrolysis

This protocol describes the selective hydrolysis of the 2-bromo position, analogous to the preparation of 3,5-dichloro-2-pyridinol from 2,3,5-trichloropyridine.<sup>[3]</sup>

Reaction Scheme:





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